N-Boc-L-phenyl-d5-alanine
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Overview
Description
N-Boc-L-phenyl-d5-alanine is a deuterated derivative of N-tert-butoxycarbonyl-L-phenylalanine. It is a stable isotope-labeled compound, often used in various research applications. The compound has the molecular formula C14H14D5NO4 and a molecular weight of 270.34 g/mol . It is primarily used in proteomics research and other biochemical studies .
Mechanism of Action
Target of Action
N-Boc-L-phenyl-d5-alanine is a derivative of the amino acid phenylalanine. Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . The term “d5” indicates the presence of deuterium, a stable isotope of hydrogen, and “Boc” refers to the tert-butoxycarbonyl protective group. The primary targets of this compound are likely to be the same as those of phenylalanine, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.
Pharmacokinetics
, which suggests that it may have good bioavailability. The presence of the Boc protective group may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Preparation Methods
The synthesis of N-Boc-L-phenyl-d5-alanine involves several steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Deuteration: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete deuteration of the phenyl ring and the protection of the amino group.
Chemical Reactions Analysis
N-Boc-L-phenyl-d5-alanine undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Scientific Research Applications
N-Boc-L-phenyl-d5-alanine is widely used in scientific research, including:
Biochemical Studies: The compound is used to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism.
Pharmaceutical Research: It serves as a building block in the synthesis of peptide-based drugs and other bioactive molecules.
Isotope Labeling: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the dynamics of biochemical reactions.
Comparison with Similar Compounds
N-Boc-L-phenyl-d5-alanine is unique due to its deuterium labeling, which distinguishes it from other non-labeled analogs. Similar compounds include:
N-Boc-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.
N-Boc-4-iodo-L-phenylalanine: A derivative with an iodine atom on the phenyl ring, used in radiolabeling studies.
N-Boc-L-tyrosine: Another Boc-protected amino acid, used in the synthesis of peptides and proteins.
This compound’s unique feature is its deuterium labeling, which provides advantages in analytical applications, particularly in mass spectrometry, where it serves as an internal standard for accurate quantification .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-MEKJEUOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584373 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-40-7 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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